4-Chlorocinnamic acid

Description

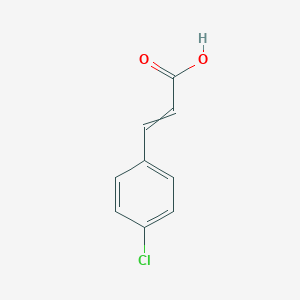

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLIFJYFGMHYDY-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275521 | |

| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 4-Chlorocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

940-62-5, 1615-02-7 | |

| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-p-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic acid, p-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-p-Chlorocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-p-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 4-Chlorocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chlorocinnamic acid (4-CCA). The information presented herein is intended to support research, development, and quality control activities involving this compound. Data is summarized in a clear tabular format, and detailed experimental protocols for key property determinations are provided. Additionally, a visualization of a key biological interaction is included to facilitate understanding of its mechanism of action.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClO₂ | [1][2] |

| Molecular Weight | 182.60 g/mol | [1][2] |

| Appearance | White to off-white or light yellow crystalline powder | [1] |

| Melting Point | 248-250 °C | [2] |

| Boiling Point | Decomposes before boiling | [3] |

| pKa | 4.41 | [4] |

| logP (calculated) | 2.4 | [5] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, DMSO, ethyl acetate, and methanol. | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.[6][7][8][9]

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[9]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase has transitioned to liquid is recorded as the completion of melting. The melting point is reported as this range.[7][9]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of this compound, a carboxylic acid, can be determined by potentiometric titration.[10][11]

Methodology:

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the inflection point of the sigmoid curve.[11]

logP Determination by Shake Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake flask method is a classical approach for its determination.[12][13]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium. The funnel is then allowed to stand undisturbed for the two phases to separate completely.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Activity and Mechanism Visualization

This compound has been investigated for various biological activities, including its role as a tyrosinase inhibitor.[14][15] Tyrosinase is a key enzyme in melanin biosynthesis. Understanding the mechanism of inhibition is crucial for the development of agents for hyperpigmentation disorders. Cinnamic acid derivatives have been shown to act as non-competitive or mixed-type inhibitors of tyrosinase.[16][17]

The following diagram illustrates the concept of non-competitive inhibition of tyrosinase by an inhibitor like this compound.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 99 1615-02-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1615-02-7 [chemicalbook.com]

- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. acdlabs.com [acdlabs.com]

- 14. Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-Chlorocinnamic acid structure and chemical formula

An In-depth Technical Guide to 4-Chlorocinnamic Acid: Structure, Properties, and Biological Activity

This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. It covers the fundamental chemical properties, synthesis, and a key biological application, focusing on its role as a tyrosinase inhibitor.

Chemical Structure and Formula

This compound is an organochlorine compound derived from trans-cinnamic acid.[1] The structure consists of a phenyl ring substituted with a chlorine atom at the para (4-position) and an acrylic acid group.[1] The presence of the carbon-carbon double bond in the acrylic acid side chain allows for the existence of cis (Z) and trans (E) isomers, with the trans isomer being the more common and stable form.

The International Union of Pure and Applied Chemistry (IUPAC) name for the trans isomer is (E)-3-(4-chlorophenyl)prop-2-enoic acid .[1]

Chemical Formula: C₉H₇ClO₂[1][2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value |

| Molecular Weight | 182.60 g/mol [2][3] |

| Appearance | White to off-white crystalline powder[1][4] |

| Melting Point | 248-250 °C[2][3] |

| Boiling Point | Decomposes before boiling / ~260.71°C (estimate)[1][2] |

| pKa | 4.41 (at 25°C)[2][4] |

| Solubility | Sparingly soluble in water.[4] Soluble in ethanol, ether, DMSO, ethyl acetate, and methanol.[1][2] |

| CAS Number | 1615-02-7[1][2][4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and a key biological assay are provided below.

Synthesis of this compound

A common method for synthesizing this compound is via a condensation reaction. The following protocol is adapted from a procedure using boron tribromide.[5]

Materials:

-

4-chlorobenzaldehyde

-

Anhydrous acetic acid

-

Boron tribromide

-

Anhydrous benzene

-

20% Hydrochloric acid (HCl) solution

-

Ice

Procedure:

-

In a 100 mL three-necked Claisen flask equipped with a mechanical stirrer, thermometer, and a water-cooled reflux condenser, place anhydrous acetic acid (0.1089 mol).

-

Slowly add boron tribromide (0.022 mol) dissolved in anhydrous benzene (5 mL) over 30-40 minutes while stirring and cooling the flask with ice.

-

Stir the resulting solution for one hour at room temperature, followed by 5-6 hours at 55-65°C, allowing for the emission of hydrogen bromide gas.

-

Once gas emission ceases, add 4-chlorobenzaldehyde (0.02 mol) to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 8-10 hours.

-

After reflux, cool the mixture and pour it into 150-200 mL of water.

-

Filter the aqueous solution to remove any insoluble byproducts.

-

Treat the filtrate with a 20% HCl solution until the pH reaches 1-2 to precipitate the this compound.

-

Cool the mixture on ice for 2-3 hours to ensure complete precipitation.

-

Filter the solid product, wash with cold water (15-20 mL), and dry to yield the final product.

Purification by Recrystallization

To achieve high purity, this compound can be purified by recrystallization.[2]

Materials:

-

Crude this compound

-

Ethanol (or aqueous ethanol)

-

Activated charcoal (optional)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol or an aqueous ethanol mixture.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes to adsorb impurities.

-

Hot-filter the solution to remove the charcoal or any insoluble material.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove residual solvent.

Tyrosinase Inhibition Assay

This compound is known to inhibit tyrosinase, a key enzyme in melanin synthesis.[6] The following protocol describes a spectrophotometric assay to determine its inhibitory activity.

Materials:

-

Mushroom tyrosinase (e.g., 1000 U/mL)

-

L-DOPA (1 mM)

-

This compound (test inhibitor, various concentrations)

-

Kojic acid (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the phosphate buffer.

-

In a 96-well microplate, add 40 µL of each inhibitor concentration (or buffer for the blank control).[7]

-

Add 50 µL of phosphate buffer and 10 µL of the tyrosinase enzyme solution to each well.[7]

-

Incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.[7]

-

Initiate the enzymatic reaction by adding 100 µL of the L-DOPA substrate solution to each well.[7]

-

Immediately place the plate in a microplate reader and measure the absorbance at a wavelength corresponding to dopachrome formation (typically ~475-490 nm).

-

Monitor the change in absorbance over time (e.g., for 10-20 minutes).

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting percent inhibition against inhibitor concentration.

Mechanism of Action and Experimental Workflow

Tyrosinase Inhibition Mechanism

Studies on chlorocinnamic acids suggest they can act as uncompetitive inhibitors of tyrosinase.[8][9] In this model, the inhibitor does not bind to the free enzyme but rather to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex. This prevents the formation of the product.

Caption: Uncompetitive inhibition of tyrosinase by this compound.

Experimental Workflow for Inhibition Assay

The process for determining the inhibitory potential of a compound like this compound follows a structured workflow, from preparation to data analysis.

Caption: Experimental workflow for the tyrosinase inhibition assay.

References

- 1. This compound Manufacturer | Specialty Chemical in Bulk [cinnamic-acid.com]

- 2. This compound | 1615-02-7 [chemicalbook.com]

- 3. This compound 99 1615-02-7 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Chlorocinnamic Acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives have long been a subject of scientific inquiry due to their diverse and potent biological activities. Among these, 4-Chlorocinnamic acid, a halogenated derivative, and its related compounds have demonstrated significant potential across various therapeutic areas, including antimicrobial, antifungal, and anticancer applications. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antimicrobial and Antifungal Activity

This compound and its ester derivatives have shown notable activity against a range of microbial and fungal pathogens. The primary mechanism of antifungal action is believed to be the inhibition of the enzyme 14α-demethylase, a key player in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[1][2][3]

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and its derivatives against various microorganisms.

| Compound | Microorganism | MIC (µM) | Reference |

| This compound | E. coli | 708 | [4] |

| This compound | B. subtilis | 708 | [4] |

| Compound | Fungal Strain | MIC (µmol/mL) | Reference |

| Methoxyethyl 4-chlorocinnamate | Candida albicans | 0.13 | [1][2] |

| Perillyl 4-chlorocinnamate | Candida albicans | 0.024 | [1][2] |

| Methyl 4-chlorocinnamate | S. aureus | Active at the highest concentration tested | [1][2] |

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][6][7]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound (this compound derivative) stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

Procedure:

-

Inoculum Preparation: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. Colonies are then suspended in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: The test compound is serially diluted in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

The antifungal activity of many this compound derivatives is attributed to their ability to inhibit 14α-demethylase, a cytochrome P450 enzyme. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Caption: Inhibition of 14α-demethylase by this compound derivatives disrupts ergosterol biosynthesis.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, and proposed mechanisms of action include the induction of apoptosis and the inhibition of matrix metalloproteinases (MMPs).

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for a synthesized this compound derivative against a human lung cancer cell line.

| Compound | Cell Line | IC50 (µM) | Reference |

| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]- 3-(4-chlorophenyl)prop-2-enamide | A-549 (Lung Cancer) | Potent, submicromolar activity | [6] |

| Compound 5 (a cinnamic acid derivative) | A-549 (Lung Cancer) | 10.36 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][8][9]

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., A-549)

-

96-well plates

-

Complete cell culture medium

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals that have formed in metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway: Induction of Apoptosis and MMP-9 Inhibition

Cinnamic acid derivatives have been shown to induce apoptosis in cancer cells.[3][10][11] Furthermore, molecular docking studies suggest that these compounds can inhibit Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis.[12][13][14][15]

Caption: Proposed anticancer mechanisms of this compound derivatives.

Enzyme Inhibition

Beyond their antimicrobial and anticancer effects, this compound and its derivatives have been investigated as inhibitors of other enzymes, such as mushroom tyrosinase.

Quantitative Enzyme Inhibition Data

The following table shows the IC50 values of this compound for the inhibition of mushroom tyrosinase activities.

| Compound | Enzyme Activity | IC50 (mM) | Reference |

| This compound | Monophenolase | 0.477 | [10] |

| This compound | Diphenolase | 0.229 | [10] |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[2][16][17][18][19]

Objective: To determine the inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase solution

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer, mushroom tyrosinase solution, and the test compound at various concentrations.

-

Pre-incubation: The plate is pre-incubated for a short period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-DOPA, to all wells.

-

Absorbance Measurement: The formation of dopachrome, the product of the reaction, is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

-

Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is then calculated.

Experimental Workflow: Enzyme Inhibition Assay

Caption: General workflow for an enzyme inhibition assay.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, antifungal, and anticancer agents, coupled with their potential as enzyme inhibitors, makes them attractive candidates for further drug development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the development of novel and effective therapeutic agents.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. researchgate.net [researchgate.net]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. goldbio.com [goldbio.com]

- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genominfo.org [genominfo.org]

- 14. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tyrosinase inhibition assay [bio-protocol.org]

- 17. ijsr.in [ijsr.in]

- 18. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 19. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Differences Between trans-4-Chlorocinnamic Acid and cis-4-Chlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acids and their derivatives are a class of organic compounds that have garnered significant interest in the fields of chemistry, biology, and pharmacology due to their diverse biological activities. Among these, the halogenated forms, such as 4-Chlorocinnamic acid, exist as geometric isomers, trans and cis, which can exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive comparison of trans-4-Chlorocinnamic acid and cis-4-Chlorocinnamic acid, offering insights into their structural differences, physicochemical properties, biological activities, and relevant experimental protocols. This information is intended to support researchers, scientists, and drug development professionals in their endeavors to understand and utilize these compounds.

Structural Differences

The core difference between trans-4-Chlorocinnamic acid and cis-4-Chlorocinnamic acid lies in the spatial arrangement of the substituents around the carbon-carbon double bond of the acrylic acid side chain.

-

trans-4-Chlorocinnamic acid: In the trans isomer, the phenyl group and the carboxylic acid group are on opposite sides of the double bond. This arrangement results in a more linear and sterically stable conformation.

-

cis-4-Chlorocinnamic acid: In the cis isomer, the phenyl group and the carboxylic acid group are on the same side of the double bond. This leads to a bent molecular shape and increased steric hindrance, making it the thermodynamically less stable isomer.

Physicochemical Properties

The geometric isomerism of this compound significantly influences its physical and chemical properties. The more stable trans isomer is more commonly available and better characterized experimentally. Data for the cis isomer is less readily available and often relies on computational predictions.

Table 1: Comparison of Physicochemical Properties

| Property | trans-4-Chlorocinnamic Acid | cis-4-Chlorocinnamic Acid |

| Molecular Formula | C₉H₇ClO₂ | C₉H₇ClO₂ |

| Molecular Weight | 182.60 g/mol | 182.60 g/mol |

| CAS Number | 1615-02-7[1] | 5676-62-0[2] |

| Appearance | White to pale cream crystals or powder[1] | Solid (predicted) |

| Melting Point | 246-252 °C[1] | Not experimentally determined |

| Boiling Point | Decomposes before boiling | Not experimentally determined |

| Solubility in Water | Slightly soluble | Not experimentally determined |

| Solubility in Organic Solvents | Soluble in ethanol, ether[3] | Soluble in organic solvents (predicted) |

| pKa | ~4.33 | Not experimentally determined |

| LogP | 2.4 | 2.4 (computed)[2] |

Spectroscopic Data

Spectroscopic techniques are crucial for distinguishing between the cis and trans isomers.

Table 2: Comparison of Spectroscopic Data

| Spectrum | trans-4-Chlorocinnamic Acid | cis-4-Chlorocinnamic Acid |

| ¹H NMR | Olefinic protons show a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration.[4] | Olefinic protons are expected to show a smaller coupling constant (J ≈ 12 Hz) characteristic of a cis configuration. |

| ¹³C NMR | Chemical shifts have been reported in various solvents.[5] | Specific experimental data not readily available. |

| FTIR (cm⁻¹) | C=O stretch (~1680), C=C stretch (~1630), C-Cl stretch (~1010-1000).[6] | Expected to show similar characteristic peaks with potential shifts due to steric effects. |

| UV-Vis (λmax) | ~275 nm in Ethanol[3] | Expected to show a hypsochromic (blue) shift compared to the trans isomer.[7] |

Biological Activity and Potential Mechanisms of Action

While research on the specific biological activities of cis-4-Chlorocinnamic acid is limited, studies on the parent cinnamic acid and its derivatives suggest that geometric isomerism can lead to significant differences in biological function.

Antimicrobial Activity: Derivatives of trans*-4-Chlorocinnamic acid have demonstrated antimicrobial activity against various fungi and bacteria.[6][8][9] A proposed mechanism for its antifungal action is the inhibition of the enzyme 14α-demethylase, which is crucial for fungal cell membrane synthesis.[8][9]

Enzyme Inhibition: *Chlorocinnamic acids have been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis, suggesting their potential use in treating hyperpigmentation disorders.[10] The inhibitory mechanism was found to be reversible and uncompetitive.[10]

Anti-inflammatory and Anticancer Activity: *Studies on hydroxycinnamic acid derivatives have indicated their potential as anti-inflammatory and anticancer agents.[11][12] A comparative study on the non-chlorinated cis- and trans-cinnamic acids revealed that the cis isomer was more potent in inhibiting the invasive activity of human lung adenocarcinoma cells. This suggests that cis-4-Chlorocinnamic acid could potentially exhibit stronger anticancer effects than its trans counterpart.

The differences in biological activity between the isomers can be attributed to their distinct molecular shapes, which affect their ability to bind to and interact with biological targets such as enzymes and receptors.

Experimental Protocols

Synthesis of trans-4-Chlorocinnamic Acid

A common method for the synthesis of trans-4-Chlorocinnamic acid is the Perkin reaction, which involves the condensation of 4-chlorobenzaldehyde with acetic anhydride in the presence of a weak base.

Methodology:

-

Combine 4-chlorobenzaldehyde, acetic anhydride, and anhydrous potassium acetate in a round-bottom flask.

-

Heat the mixture under reflux for several hours.

-

After cooling, add water to the reaction mixture to precipitate the crude product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure trans-4-Chlorocinnamic acid.

Synthesis of cis-4-Chlorocinnamic Acid (via Photoisomerization)

The cis isomer can be prepared by the photochemical isomerization of the more stable trans isomer.[13][14][15]

Methodology:

-

Dissolve trans-4-Chlorocinnamic acid in a suitable solvent (e.g., ethanol) in a quartz reaction vessel.

-

Irradiate the solution with a UV lamp (e.g., at 254 nm) for a specified period.

-

Monitor the reaction progress using techniques like HPLC or TLC to determine the ratio of cis to trans isomers.

-

Once a desired ratio is achieved, remove the solvent under reduced pressure.

-

Separate the cis isomer from the remaining trans isomer using chromatographic techniques.

Separation of cis and trans Isomers

High-performance liquid chromatography (HPLC) is an effective method for the separation and purification of cis and trans isomers of cinnamic acid derivatives.[7]

Methodology:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. A gradient elution may be necessary for optimal separation.

-

Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm or 280 nm) is suitable.

-

Injection and Elution: Dissolve the mixture of isomers in the mobile phase and inject it into the HPLC system. The two isomers will elute at different retention times, allowing for their separation and collection.

Visualizations

Caption: Workflow for the synthesis, separation, and analysis of this compound isomers.

Caption: A potential antifungal mechanism of this compound isomers.

Conclusion

The geometric isomerism of trans- and cis-4-Chlorocinnamic acid gives rise to distinct physicochemical properties and potentially significant differences in biological activity. The trans isomer is the more stable and well-characterized form, with demonstrated antimicrobial and enzyme-inhibitory effects. While experimental data on the cis isomer is limited, preliminary evidence from related compounds suggests it may possess enhanced biological activities, such as greater anticancer potency. Further research into the synthesis, characterization, and biological evaluation of cis-4-Chlorocinnamic acid is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the unique properties and applications of these two isomers in drug discovery and development.

References

- 1. This compound, predominantly trans, 99% 100 g | Request for Quote [thermofisher.com]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1615-02-7 [chemicalbook.com]

- 4. chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atlasofscience.org [atlasofscience.org]

- 12. mdpi.com [mdpi.com]

- 13. A UV-light activated cinnamic acid isomer regulates plant growth and gravitropism via an ethylene receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Organochlorine Classification of 4-Chlorocinnamic Acid

This technical guide provides a comprehensive overview of this compound, focusing on its classification as an organochlorine compound. It includes key physicochemical data, detailed experimental protocols, and visual representations of its classification and synthetic pathway.

Classification of this compound

This compound is categorized as an organochlorine compound.[1][2] This classification is based on its molecular structure, which features a chlorine atom covalently bonded to a carbon atom within an organic framework. Specifically, it is a derivative of trans-cinnamic acid with a chloro substituent at the 4-position of the phenyl ring.[1][2] Organochlorine compounds are a broad class of organic molecules that exhibit a wide range of physical, chemical, and biological properties, and they are utilized in numerous applications, from pharmaceuticals to industrial solvents.[3]

References

Methodological & Application

Application Note: Direct Synthesis of Cinnamic Acids Using Boron Tribromide

Introduction

Cinnamic acids and their derivatives are valuable compounds in the pharmaceutical, cosmetic, and food industries, known for their diverse biological activities, including antibacterial, antifungal, and antioxidant properties.[1][2] This application note describes a direct, one-pot synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a key reagent. This method provides a viable alternative to traditional methods like the Perkin reaction, which typically requires the use of carboxylic acid anhydrides.[1][2] The presented protocol, based on the work of Chiriac et al., offers moderate to high yields for a variety of substituted cinnamic acids.[1][3]

Reaction Principle

This synthetic approach is analogous to the classical Perkin reaction but utilizes an aliphatic carboxylic acid directly, activated by boron tribromide.[4] The reaction proceeds by heating an aromatic aldehyde and an aliphatic carboxylic acid in the presence of boron tribromide, 4-dimethylaminopyridine (4-DMAP), and pyridine in a high-boiling solvent such as N-methyl-2-pyrolidinone (NMP).[1][3][4] It is proposed that boron tribromide reacts with the carboxylic acid in situ to form a triacyl borate intermediate. This reactive species then condenses with the aromatic aldehyde to yield the corresponding cinnamic acid after workup.[1]

Data Presentation

The following table summarizes the yields of various cinnamic acids synthesized using the boron tribromide-mediated method with different aromatic aldehydes and aliphatic carboxylic acids.

| Entry | Aromatic Aldehyde (R¹) | Aliphatic Carboxylic Acid (R²) | Cinnamic Acid Product | Yield (%) | Melting Point (°C) |

| 1 | p-Cl-C₆H₄-CHO | CH₃COOH | p-chlorocinnamic acid | 80 | 248-250 |

| 2 | m-Cl-C₆H₄-CHO | CH₃COOH | m-chlorocinnamic acid | 81 | 163-165 |

| 3 | C₆H₅-CHO | CH₃COOH | cinnamic acid | 75 | 133-134 |

| 4 | p-CH₃O-C₆H₄-CHO | CH₃COOH | p-methoxycinnamic acid | 68 | 172-173 |

| 5 | m-NO₂-C₆H₄-CHO | CH₃COOH | m-nitrocinnamic acid | 79 | 196-198 |

| 6 | m-Cl-C₆H₄-CHO | CH₃CH₂COOH | m-chloro-α-methylcinnamic acid | 71 | 111-113 |

| 7 | m-NO₂-C₆H₄-CHO | CH₃CH₂COOH | m-nitro-α-methylcinnamic acid | 74 | 160-162 |

Data sourced from Chiriac et al., Molecules 2005, 10(2), 481-487.[1]

Experimental Protocols

Materials:

-

Aromatic aldehyde

-

Aliphatic carboxylic acid (e.g., anhydrous acetic acid)

-

Boron tribromide (BBr₃)

-

Anhydrous benzene

-

4-Dimethylaminopyridine (4-DMAP)

-

Pyridine (Py)

-

N-methyl-2-pyrolidinone (NMP)

-

20% Hydrochloric acid (HCl) solution

-

Ice

Equipment:

-

100 mL three-necked Claisen flask

-

Mechanical stirrer

-

Thermometer

-

Water-cooled reflux condenser

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Protocol for the Synthesis of p-Chlorocinnamic Acid

This protocol is a representative example for the synthesis of cinnamic acids using this method.[1]

-

Preparation of Triacetyl Borate Intermediate:

-

In a 100 mL three-necked Claisen flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous acetic acid (6.3 mL, 0.1089 mole).

-

Cool the flask in an ice bath.

-

Slowly add a solution of boron tribromide (2.2 mL, 0.022 mole) in anhydrous benzene (5 mL) over 30-40 minutes with continuous stirring. Caution: Boron tribromide is corrosive and reacts vigorously with moisture. Handle in a fume hood with appropriate personal protective equipment.[5]

-

After the addition is complete, remove the ice bath and stir the solution at room temperature for 1 hour.

-

Heat the solution to 55-65°C and stir for 5-6 hours. Hydrogen bromide gas will be evolved during this step. Continue heating until gas evolution ceases. The resulting solution contains the triacetyl borate intermediate.[1]

-

-

Condensation Reaction:

-

To the flask containing the triacetyl borate solution, add p-chlorobenzaldehyde (3.09 g, 0.022 mole), 4-DMAP (1.34 g, 0.011 mole), pyridine (2.6 mL, 0.033 mole), and NMP (10 mL).

-

Heat the reaction mixture to reflux (approximately 180-190°C) and maintain this temperature for 8-12 hours with continuous stirring.[1]

-

-

Workup and Purification:

-

After the reflux period, allow the reaction mixture to cool to 80-100°C.

-

Pour the cooled mixture into a beaker containing 100-150 mL of water and stir.

-

Filter the resulting solution to remove any insoluble byproducts.

-

Treat the filtrate with a 20% HCl solution until the pH reaches 1-2. This will cause the p-chlorocinnamic acid to precipitate.

-

Cool the mixture in an ice bath for 2-3 hours to ensure complete precipitation.

-

Collect the solid product by filtration and wash it with 15-20 mL of cold water.

-

Dry the purified p-chlorocinnamic acid. The expected yield is approximately 2.92 g (80%).[1]

-

The product can be further purified by recrystallization from water.[1]

-

Visualizations

Experimental Workflow

References

- 1. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide [mdpi.com]

- 2. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel approach in cinnamic acid synthesis: direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Purification of Crude 4-Chlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 4-Chlorocinnamic acid. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in selecting and implementing the most suitable purification strategy to achieve the desired purity and yield of this compound for their specific applications.

Introduction

This compound is a substituted cinnamic acid derivative with applications in various fields, including pharmaceuticals, agrochemicals, and as a precursor in organic synthesis. The purity of this compound is critical for its intended use, particularly in drug development where impurities can affect biological activity and safety. Crude this compound, obtained from synthesis, often contains unreacted starting materials, by-products, and other contaminants. This document outlines three common and effective purification methods: recrystallization, acid-base extraction, and column chromatography.

Comparison of Purification Methods

The choice of purification method depends on factors such as the initial purity of the crude material, the desired final purity, the scale of the purification, and the available resources. The following table summarizes the key quantitative aspects of each method.

| Purification Method | Typical Purity Achieved | Expected Yield | Throughput | Cost | Key Advantages | Key Disadvantages |

| Recrystallization | 98-99.5% | 70-90% | Moderate to High | Low | Simple, cost-effective, scalable. | Dependent on solubility profile, potential for product loss in mother liquor. |

| Acid-Base Extraction | 95-98% | 85-95% | High | Low to Moderate | Excellent for removing neutral and basic impurities, high capacity. | May not remove acidic impurities, requires use of acids and bases. |

| Column Chromatography | >99.5% | 50-80% | Low to Moderate | High | High resolution, capable of separating closely related impurities. | Time-consuming, requires significant solvent volumes, less scalable. |

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent or solvent mixture at different temperatures. For this compound, an ethanol-water mixture is a suitable solvent system.

Protocol:

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (the melting point of this compound is approximately 248-250 °C) to a constant weight.

-

Analysis: Determine the yield and assess the purity of the recrystallized product by measuring its melting point and using an analytical technique such as High-Performance Liquid Chromatography (HPLC).

Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group in this compound to separate it from neutral and basic impurities. The acidic compound is converted to its water-soluble salt, which is then extracted into an aqueous phase.

Protocol:

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.

-

Basification: Add a sufficient amount of a weak base solution, such as 5% aqueous sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. This converts the this compound into its sodium salt, which is soluble in the aqueous layer.

-

Phase Separation: Allow the layers to separate. The top layer will be the organic phase containing neutral impurities, and the bottom layer will be the aqueous phase containing the sodium 4-chlorocinnamate.

-

Extraction: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid.

-

Wash (Optional): The combined aqueous extracts can be washed with a small amount of fresh organic solvent to remove any entrained neutral impurities.

-

Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise with stirring until the solution becomes acidic (pH ~2). This will precipitate the purified this compound.

-

Isolation and Washing: Collect the precipitate by vacuum filtration, wash the solid with cold deionized water to remove any inorganic salts, and then with a small amount of cold organic solvent to aid in drying.

-

Drying: Dry the purified product under vacuum.

-

Analysis: Characterize the final product for yield and purity.

Column Chromatography

Column chromatography is a high-resolution purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, a silica gel stationary phase and a hexane/ethyl acetate mobile phase are commonly employed.

Protocol:

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, sample-adsorbed silica onto the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the desired compound.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Monitoring: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

-

Drying: Dry the purified product under vacuum.

-

Analysis: Determine the yield and assess the purity of the final product.

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

Application Note: Recrystallization of 4-Chlorocinnamic Acid from Aqueous Ethanol

AN-CHEM-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 4-Chlorocinnamic acid via recrystallization from a mixed solvent system of ethanol and water. The document outlines the principles of the technique, a step-by-step experimental procedure, and methods for data collection and analysis. Visual aids in the form of workflow diagrams are included to ensure clarity and reproducibility.

Introduction

This compound is an organochlorine compound derived from trans-cinnamic acid.[1] It serves as a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[2][3] Given its role in these applications, achieving high purity is critical. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For this compound, an aqueous ethanol mixture is an effective solvent system, as the compound exhibits good solubility in hot ethanol and poor solubility in cold water.[3] This protocol details the procedure for its purification using this method.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling the compound and for monitoring the purification process, for instance, by measuring the melting point of the final product.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClO₂ | [2] |

| Molecular Weight | 182.60 g/mol | |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 248-250 °C | [1][3] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether | [3] |

| IUPAC Name | (E)-3-(4-chlorophenyl)prop-2-enoic acid |

Principle of Mixed-Solvent Recrystallization

The success of this technique hinges on identifying a pair of miscible solvents with opposing solubility characteristics for the solute.

-

Solvent 1 (Good Solvent): The solute (this compound) is highly soluble, even at lower temperatures. In this protocol, ethanol is the "good" solvent.

-

Solvent 2 (Poor Solvent): The solute is largely insoluble, even at elevated temperatures. Here, water serves as the "poor" solvent.

The impure solid is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until the saturation point (cloud point) is reached. Upon slow cooling, the solubility of the compound decreases dramatically, forcing the formation of pure crystals while impurities remain dissolved in the mother liquor.

Experimental Protocol

This protocol is designed for the recrystallization of approximately 1-2 grams of crude this compound. Quantities should be adjusted proportionally for different starting amounts.

4.1. Materials and Equipment

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks (50 mL and 100 mL)

-

Graduated cylinders

-

Hot plate with magnetic stirring capabilities

-

Boiling chips or magnetic stir bar

-

Pasteur pipettes

-

Buchner funnel and filtration flask

-

Filter paper

-

Ice bath

-

Spatula

-

Drying oven or vacuum desiccator

4.2. Procedure

-

Solvent Preparation: Prepare a hot water bath and a separate beaker containing the primary solvent (ethanol) with boiling chips, and heat it on the hot plate.

-

Dissolution: Place the crude this compound (e.g., 2.0 g) into a 100 mL Erlenmeyer flask with a boiling chip or stir bar. Add a minimal amount of hot ethanol (e.g., start with 8-10 mL) and bring the mixture to a gentle boil on the hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of the solute). Reheat the mixture to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

-

Inducing Saturation: While the ethanol solution is boiling, add hot deionized water dropwise using a Pasteur pipette. Continue adding water until a faint, persistent cloudiness appears. This indicates that the solution is saturated.

-

Re-dissolution: To ensure the formation of well-defined crystals, add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

-

Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[4]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold aqueous ethanol (e.g., a 1:1 ethanol/water mixture) to remove any remaining mother liquor and impurities.[4]

-

Drying: Dry the crystals thoroughly in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator.

-

Analysis: Weigh the dried, purified product to calculate the percent recovery. Determine the melting point to assess its purity. A sharp melting point close to the literature value (248-250 °C) indicates high purity.

Data Management and Optimization

To achieve the best results, the solvent ratio should be optimized. The following table provides a template for recording experimental data to determine the ideal conditions for yield and purity.

| Trial | Mass of Crude (g) | Ethanol Volume (mL) | Water Volume (mL) | Final Ratio (EtOH:H₂O) | Mass Recovered (g) | % Recovery | Melting Point (°C) |

| 1 | 2.0 | 10 | 5 | 2:1 | |||

| 2 | 2.0 | 12 | 8 | 3:2 | |||

| 3 | 2.0 | 15 | 15 | 1:1 | |||

| 4 | 2.0 | 20 | 10 | 2:1 |

Visual Protocols

6.1. Recrystallization Workflow

The following diagram illustrates the complete workflow for the recrystallization of this compound.

Caption: Workflow for the purification of this compound.

6.2. Solubility Relationship Diagram

This diagram shows the conceptual relationship between temperature, solvent composition, and the physical state of this compound during the process.

Caption: Solubility state as a function of temperature and solvent.

Safety Precautions

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Handle this compound in a well-ventilated area or a fume hood.

-

Ethanol is flammable. Ensure that heating is performed using a steam bath or a heating mantle. Avoid open flames.

-

Use caution when handling hot glassware and solutions to prevent thermal burns.

References

The Versatility of 4-Chlorocinnamic Acid in Organic Synthesis: A Precursor for Bioactive Molecules

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4-Chlorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, is emerging as a pivotal precursor in the field of organic synthesis. Its unique chemical structure, featuring a reactive carboxylic acid group, a carbon-carbon double bond, and a chlorinated phenyl ring, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Researchers, scientists, and drug development professionals are increasingly leveraging this compound to construct novel therapeutic agents, including antimicrobial, anticancer, and anticonvulsant compounds. These application notes provide an overview of the utility of this compound in synthesizing various derivatives and detail the experimental protocols for their preparation and biological evaluation.

Application Notes

This compound serves as a valuable starting material for a variety of organic transformations, leading to the generation of compounds with significant pharmacological potential.

1. Synthesis of Antimicrobial Agents:

The carboxylic acid moiety of this compound is readily functionalized to produce esters and amides. A notable application is the synthesis of a series of this compound esters that have demonstrated significant antifungal activity. These esters are synthesized through various methods, including Fischer esterification, alkyl or aryl halide esterification, Mitsunobu reaction, and Steglich esterification. The resulting compounds have been shown to be effective against a range of fungal pathogens, including strains of Candida albicans, Candida glabrata, and Candida krusei.[1] Molecular docking studies suggest that these esters may exert their antifungal effect by inhibiting the enzyme 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.[2]

2. Development of Anticancer Agents:

This compound is a key building block in the synthesis of chalcones and pyrazolines, two classes of heterocyclic compounds known for their anticancer properties. Chalcones are synthesized via a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde, in this case, derived from this compound. These chalcones can then be cyclized with hydrazines to form pyrazolines.[3][4] Derivatives of this compound have shown cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).[5][6]

3. Exploration of Enzyme Inhibition and Anticonvulsant Activity:

Beyond its use in developing antimicrobial and anticancer agents, this compound and its derivatives have been investigated as enzyme inhibitors. For instance, this compound itself has been shown to inhibit mushroom tyrosinase with IC50 values of 0.477 mM (monophenolase activity) and 0.229 mM (diphenolase activity).[7] Furthermore, it has demonstrated anticonvulsant activity in animal models.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis and biological activity of various derivatives of this compound.

Table 1: Synthesis of this compound Esters and Their Yields [1]

| Compound | Esterification Method | Reaction Time (h) | Yield (%) |

| Methyl 4-chlorocinnamate | Fischer | 3-24 | 36.0-97.6 |

| Ethyl 4-chlorocinnamate | Fischer | 3-24 | 36.0-97.6 |

| Propyl 4-chlorocinnamate | Fischer | 3-24 | 36.0-97.6 |

| Methoxyethyl 4-chlorocinnamate | Fischer | 3-24 | 36.0-97.6 |

| Benzyl 4-chlorocinnamate | Alkyl Halide | 24-48 | 30.6-61.6 |

| Perillyl 4-chlorocinnamate | Mitsunobu | 72 | 30.7 |

| Lauryl 4-chlorocinnamate | Steglich | 72 | 26.3 |

Table 2: Antifungal Activity of this compound Esters (MIC in μmol/mL) [1][2]

| Compound | C. albicans | C. glabrata | C. krusei | S. aureus |

| Methyl 4-chlorocinnamate | >10.18 | >10.18 | >10.18 | 5.09 |

| Methoxyethyl 4-chlorocinnamate | 0.13 | 0.26 | 0.13 | >4.34 |

| Perillyl 4-chlorocinnamate | 0.03 | 0.024 | 0.024 | >3.14 |

Table 3: Enzyme Inhibition and Anticonvulsant Activity of this compound [7]

| Activity | Target | IC50 / Effective Dose |

| Mushroom Tyrosinase Inhibition (monophenolase) | Tyrosinase | 0.477 mM |

| Mushroom Tyrosinase Inhibition (diphenolase) | Tyrosinase | 0.229 mM |

| Anticonvulsant Activity (PTZ-induced seizures) | In vivo (mice) | 100-300 mg/kg |

Experimental Protocols

Protocol 1: General Synthesis of this compound Esters via Fischer Esterification [1]

-

Dissolve this compound (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol) as the solvent.

-

Slowly add concentrated sulfuric acid (catalytic amount) to the solution.

-

Reflux the reaction mixture with stirring for 3-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and reduce the solvent volume by half under reduced pressure.

-

Add distilled water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: Synthesis of this compound Amides [8]

-

Dissolve this compound (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF).

-

Add a coupling agent, such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), and stir for 1-2 hours at room temperature to activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography.

Protocol 3: Synthesis of Chalcones from 4-Chlorobenzaldehyde (derived from this compound) [3]

-

In a flask, dissolve the substituted acetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, dropwise to the stirred solution at room temperature.

-

Continue stirring at room temperature for several hours until the reaction is complete, as indicated by the formation of a precipitate.

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Filter the precipitated solid, wash thoroughly with water, and dry.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 4: Synthesis of Pyrazolines from Chalcones [3][4]

-

Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq) to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Filter the solid product, wash with cold ethanol, and dry.

-

If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

-

Recrystallize the crude pyrazoline from a suitable solvent to obtain the pure compound.

Visualizations

Caption: Synthetic pathways from this compound to bioactive molecules.

References

- 1. Antimicrobial Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. isca.in [isca.in]

Application Notes and Protocols: 4-Chlorocinnamic Acid as a Versatile Starting Material in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocinnamic acid, a derivative of cinnamic acid, is a readily available and versatile building block in organic synthesis.[1] Its chemical structure, featuring a carboxylic acid group, a reactive α,β-unsaturated system, and a chlorinated phenyl ring, offers multiple sites for functionalization, making it an attractive starting material for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential antimicrobial and antifungal agents, as well as its application in the multi-step synthesis of established pharmaceuticals like the antihistamine Cetirizine and analogs of the anti-allergic drug Tranilast.

Synthesis of Bioactive this compound Esters and Amides

This compound and its derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The ester and amide derivatives, in particular, have been shown to exhibit promising activity against various microbial strains.[2][3]

Quantitative Data for the Synthesis of 4-Chlorocinnamate Esters

The synthesis of a series of 4-chlorocinnamate esters has been reported with varying yields depending on the alcohol and the coupling method employed. The following table summarizes the reaction yields for the synthesis of various esters starting from this compound.

| Product (Ester) | Alcohol | Synthesis Method | Reaction Time (h) | Yield (%) | Reference |

| Methyl 4-chlorocinnamate | Methanol | Fischer Esterification | 24 | 85.2 | [2] |

| Ethyl 4-chlorocinnamate | Ethanol | Fischer Esterification | 24 | 88.9 | [2] |

| Propyl 4-chlorocinnamate | Propan-1-ol | Fischer Esterification | 24 | 75.4 | [2] |

| Methoxyethyl 4-chlorocinnamate | 2-Methoxyethanol | Fischer Esterification | 3 | 97.6 | [2] |

| Isopropyl 4-chlorocinnamate | Propan-2-ol | Fischer Esterification | 24 | 68.3 | [2] |

| Butyl 4-chlorocinnamate | Butan-1-ol | Fischer Esterification | 24 | 82.1 | [2] |

| Benzyl 4-chlorocinnamate | Benzyl alcohol | Alkyl Halide Esterification | 48 | 65.7 | [2] |

| 4-Nitrobenzyl 4-chlorocinnamate | 4-Nitrobenzyl bromide | Alkyl Halide Esterification | 24 | 78.9 | [2] |

| 4-Chlorobenzyl 4-chlorocinnamate | 4-Chlorobenzyl chloride | Alkyl Halide Esterification | 24 | 81.3 | [2] |

| 4-Methylbenzyl 4-chlorocinnamate | 4-Methylbenzyl chloride | Alkyl Halide Esterification | 24 | 75.6 | [2] |

| Perillyl 4-chlorocinnamate | Perillyl alcohol | Mitsunobu Reaction | 72 | 26.3 | [2] |

| Lauryl 4-chlorocinnamate | Lauryl alcohol | Steglich Esterification | 72 | 45.8 | [2] |

Experimental Protocols for Ester Synthesis

Workflow for Fischer Esterification

Caption: Workflow for the synthesis of 4-chlorocinnamate esters via Fischer esterification.